molecular formula C19H19N3O3 B11478059 2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

Cat. No.: B11478059
M. Wt: 337.4 g/mol
InChI Key: NXOYOVLBMIRYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile is a complex organic compound that features a unique combination of structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This core can be synthesized through an enantioselective hydrogenation process using a versatile catalyst system such as [Ir (cod)Cl]2/BIDIME-dimer . The reaction conditions typically involve the use of a solvent like acetonitrile and a hydrogen source under controlled temperature and pressure.

The next step involves the formation of the pyrrolo[1,2-a]azepine ring, which can be achieved through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile apart from similar compounds is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

InChI

InChI=1S/C19H19N3O3/c20-11-13-14-4-2-1-3-7-22(14)18(17(13)21)19(23)12-5-6-15-16(10-12)25-9-8-24-15/h5-6,10H,1-4,7-9,21H2

InChI Key

NXOYOVLBMIRYQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=C(N2CC1)C(=O)C3=CC4=C(C=C3)OCCO4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.